3-Ethylphenyl etaqualone
CAS No.: 1556901-10-0
Cat. No.: VC0516061
Molecular Formula: C17H16N2O
Molecular Weight: 264.328
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1556901-10-0 |
---|---|
Molecular Formula | C17H16N2O |
Molecular Weight | 264.328 |
IUPAC Name | 4(3H)-Quinazolinone, 3-(3-ethylphenyl)-2-methyl- |
Standard InChI | InChI=1S/C17H16N2O/c1-3-13-7-6-8-14(11-13)19-12(2)18-16-10-5-4-9-15(16)17(19)20/h4-11H,3H2,1-2H3 |
Standard InChI Key | LHRHPFGPORLUKK-UHFFFAOYSA-N |
SMILES | O=C1N(C2=CC=CC(CC)=C2)C(C)=NC3=C1C=CC=C3 |
Appearance | Solid powder |
Introduction
Parameter | Value |
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IUPAC Name | 3-(3-ethylphenyl)-2-methylquinazolin-4-one |
CAS Number | 1556901-10-0 |
Molecular Formula | C₁₇H₁₆N₂O |
Molecular Weight | 264.32 g/mol |
UNII | 1DNW2LG5PU |
PubChem CID | 118796496 |
Chemical Structure and Properties
Structural Characteristics
3-Ethylphenyl etaqualone features a quinazolinone core structure with a methyl group at position 2 and a 3-ethylphenyl group attached to the nitrogen at position 3 . This structure distinguishes it from etaqualone (which has a 2-ethylphenyl group) and its 4-ethylphenyl isomer .
The compound belongs to the broader class of quinazolinone derivatives that includes methaqualone and etaqualone. Its structure can be represented by several notations:
Notation Type | Representation |
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SMILES | CCC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
InChI | InChI=1S/C17H16N2O/c1-3-13-7-6-8-14(11-13)19-12(2)18-16-10-5-4-9-15(16)17(19)20/h4-11H,3H2,1-2H3 |
InChIKey | LHRHPFGPORLUKK-UHFFFAOYSA-N |
The molecule is achiral, with no defined stereocenters or E/Z centers, and carries a neutral charge .
Physical and Chemical Properties
The physical and chemical properties of 3-Ethylphenyl etaqualone are important for its identification, analysis, and potential applications:
A notable chemical characteristic is the presence of a carbonyl group (C=O) in the quinazolinone ring, which gives rise to specific spectroscopic properties, particularly in infrared spectroscopy .
Analytical Characterization
Mass Spectrometry
Mass spectrometry provides a crucial analytical profile for identifying 3-Ethylphenyl etaqualone and distinguishing it from its structural isomers. The mass spectrum of 3-Ethylphenyl etaqualone exhibits characteristic fragmentation patterns:
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The compound produces a molecular ion as the base peak at m/z 264
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The fragmentation pattern differs significantly from etaqualone, which produces a moderate molecular ion at m/z 264 and a base peak at m/z 249
These mass spectral characteristics allow for differentiation between 3-Ethylphenyl etaqualone and its isomers, with the relative intensity of the ion at m/z 143 being particularly useful for distinguishing between the 3-ethyl and 4-ethyl analogs .
Infrared Spectroscopy
Infrared spectroscopy provides additional structural information for identifying 3-Ethylphenyl etaqualone:
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The FTIR spectrum exhibits a strong carbonyl stretch between 1712-1721 cm⁻¹
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The compound shows characteristic absorbances between 400-1700 cm⁻¹ that differ from its isomers
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The amine HCl bands for 3-Ethylphenyl etaqualone appear at approximately 2200-2600 cm⁻¹, differing from etaqualone which shows these bands at approximately 2000-2350 cm⁻¹
These spectral features provide a reliable means of identifying the compound and distinguishing it from related structures.
Nuclear Magnetic Resonance
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for determining the position of the ethyl group on the phenyl ring. While detailed NMR data isn't provided in the search results, it is noted that:
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The ethyl group position (ortho-, meta-, or para-) is evident from the proton peak patterns and COSY correlations
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Each positional isomer can be easily differentiated by its NMR spectrum
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The proton signals corresponding to the ethyl group and aromatic protons provide characteristic patterns that confirm the meta-substitution in 3-Ethylphenyl etaqualone
Comparison with Related Compounds
3-Ethylphenyl etaqualone is structurally related to several other quinazolinone derivatives, most notably etaqualone and methaqualone. Understanding these relationships is important for proper identification and classification:
Compound | Structure | Key Difference |
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Methaqualone | 2-methyl-3-(2-methylphenyl)quinazolin-4-one | Contains methyl groups at both the 2-position and on the phenyl ring |
Etaqualone | 3-(2-ethylphenyl)-2-methylquinazolin-4-one | Ethyl group at ortho-position of phenyl ring |
3-Ethylphenyl etaqualone | 3-(3-ethylphenyl)-2-methylquinazolin-4-one | Ethyl group at meta-position of phenyl ring |
4-Ethylphenyl etaqualone | 3-(4-ethylphenyl)-2-methylquinazolin-4-one | Ethyl group at para-position of phenyl ring |
These structural variations, while subtle, result in distinct analytical profiles that allow for differentiation using various spectroscopic techniques . The positional isomers are particularly important in forensic contexts, where precise identification is crucial.
Detection Methods in Forensic Contexts
The detection and quantification of 3-Ethylphenyl etaqualone in forensic contexts has become increasingly important with its emergence as a novel psychoactive substance. Recent research has focused on developing reliable analytical methods:
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Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) has been established as an effective method for detecting and quantifying the compound in human blood and urine samples
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Liquid-liquid extraction methods have been employed for sample preparation, with each 1.0 mL of blood or urine being subjected to alkaline extraction
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The analytical method has been applied to authentic human samples obtained from volunteers, demonstrating its practical utility in forensic toxicology
These developments in analytical methodology are crucial for forensic laboratories that may encounter 3-Ethylphenyl etaqualone in casework, particularly as novel psychoactive substances continue to emerge in illicit markets.
Current Research and Applications
Recent research on 3-Ethylphenyl etaqualone has primarily focused on analytical characterization and detection methods, particularly in forensic contexts. Key research developments include:
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Synthesis and comprehensive analytical characterization (NMR, MS, IR) to aid forensic identification
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Development of GC-MS/MS methods for detection and quantification in biological samples
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Differentiation from structural isomers for unambiguous identification
The compound has been reported in Europe as part of the broader trend of novel psychoactive substances . Research chemicals like 3-Ethylphenyl etaqualone present ongoing challenges for forensic science, toxicology, and public health monitoring.
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